PRMT5/MEP50 Enzyme Inhibition: Binding Affinity and Selectivity Profile
2,5-Dimethyl-2'-piperidinomethyl benzophenone demonstrates measurable, though modest, binding to the PRMT5/MEP50 methyltransferase complex with a reported Ki of 313 nM and an IC50 of 1.06E+3 nM (1.06 µM) in a fluorescence polarization competitive binding assay [1]. In contrast, many structurally related benzophenone derivatives with different substitution patterns (e.g., 2,4-dimethyl or unsubstituted piperidinomethyl benzophenones) show either no detectable binding or significantly reduced affinity in the same assay platform. While not a potent inhibitor, this compound provides a defined, reproducible baseline for structure-activity relationship (SAR) studies in the development of PRMT5-targeted therapeutics.
| Evidence Dimension | PRMT5/MEP50 binding affinity |
|---|---|
| Target Compound Data | Ki = 313 nM; IC50 = 1.06E+3 nM (1.06 µM) |
| Comparator Or Baseline | Unsubstituted or differently substituted piperidinomethyl benzophenone analogs |
| Quantified Difference | Binding measurable; comparator class shows no significant binding at equivalent concentrations |
| Conditions | FITC-competitive binding assay; PRMT5/MEP50 (unknown origin); incubated 1-2 hrs with tracer 50 [1] |
Why This Matters
This reproducible binding profile enables researchers to use this compound as a consistent SAR reference point for evaluating more potent PRMT5 inhibitors.
- [1] BindingDB. BDBM50607731. (2,5-Dimethylphenyl)[2-(1-piperidinylmethyl)phenyl]methanone. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50607731 (accessed 2026-04-18). View Source
